

A Pharmacokinetic Comparison of Lopinavir and its Major Metabolites

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the antiretroviral drug lopinavir and its primary oxidative metabolites. The information is intended to support research and development efforts in the field of HIV therapeutics and drug metabolism. While extensive data is available for the parent drug, lopinavir, which is co-administered with ritonavir to boost its plasma concentrations, there is a notable lack of quantitative pharmacokinetic data for its major metabolites in humans.

Lopinavir Pharmacokinetics

Lopinavir is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[1] To counteract its rapid metabolism and low oral bioavailability, lopinavir is co-formulated with ritonavir, a potent inhibitor of CYP3A4.[2] This co-administration significantly increases lopinavir's plasma concentrations and therapeutic efficacy.

The pharmacokinetic parameters of lopinavir, when administered as lopinavir/ritonavir, have been well-characterized in numerous studies. Below is a summary of key pharmacokinetic parameters from a study in healthy adult volunteers receiving a standard dose of 400/100 mg of lopinavir/ritonavir twice daily.

Table 1: Pharmacokinetic Parameters of Lopinavir in Healthy Adults (400/100 mg Lopinavir/Ritonavir Twice Daily)



Parameter	Geometric Mean (90% Confidence Interval)
Cmax (ng/mL)	11965 (10512 - 13618)
Tmax (hr)	~4
AUC0-12 (ng·h/mL)	99599 (87504 - 113351)
Half-life (t½) (hr)	5 - 6

Data sourced from a study in HIV-negative volunteers.[3]

Major Metabolites of Lopinavir

Lopinavir undergoes extensive oxidative metabolism, resulting in several metabolites. The primary metabolic pathway involves oxidation of the dimethoxyphenethyl group and the cyclic urea moiety.[4] In human plasma, unchanged lopinavir accounts for the vast majority of the circulating drug-related material (>88%), with only small quantities of its oxidative metabolites detected.[4]

The major oxidative metabolites identified in human plasma are:

- M1: Oxidative metabolite
- M3/M4: Isomeric oxidative metabolites

While these are the predominant metabolites, their plasma concentrations are low, and detailed in vivo pharmacokinetic data such as Cmax, Tmax, AUC, and half-life are not available in the published literature. However, in vitro studies have indicated that the M1 and M3/M4 metabolites possess antiviral potency comparable to the parent drug, lopinavir.

Experimental Protocols Determination of Lopinavir Pharmacokinetics in Human Plasma

The pharmacokinetic parameters of lopinavir are typically determined through the analysis of plasma samples collected over a specific time course following drug administration. A common



and robust analytical technique for this purpose is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Collection and Preparation:

- Blood samples are collected from subjects at predetermined time points after the administration of lopinavir/ritonavir.
- Plasma is separated from the whole blood by centrifugation.
- A protein precipitation step is performed to remove larger molecules from the plasma sample. This is often achieved by adding a solvent like acetonitrile or methanol.
- The supernatant is then further purified using liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest (lopinavir and an internal standard).
- The extracted sample is evaporated to dryness and then reconstituted in a mobile phasecompatible solvent for injection into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

- Chromatographic Separation: A reversed-phase C18 column is commonly used to separate
 lopinavir from other plasma components. The mobile phase typically consists of a mixture of
 an aqueous component (e.g., ammonium acetate buffer or formic acid in water) and an
 organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode.
- Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray
 ionization (ESI) source is used for detection. The analysis is performed in multiple reaction
 monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursorto-product ion transitions are monitored for lopinavir and the internal standard to ensure
 accurate quantification.

Data Analysis:

The concentration of lopinavir in each plasma sample is determined by comparing the peak area ratio of lopinavir to the internal standard against a calibration curve. Pharmacokinetic



parameters such as Cmax, Tmax, AUC, and half-life are then calculated from the resulting plasma concentration-time data using non-compartmental analysis.[3]

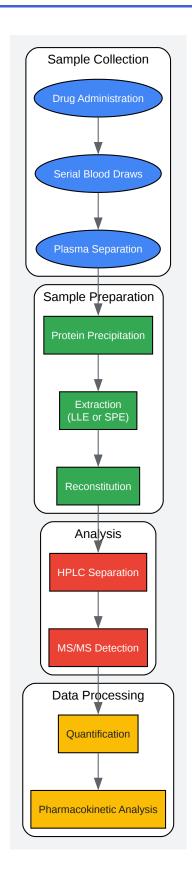
Visualizations



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Metabolic pathway of lopinavir.





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